molecular formula C21H30NO4+ B1205263 Butylscopolamine

Butylscopolamine

Cat. No.: B1205263
M. Wt: 360.5 g/mol
InChI Key: YBCNXCRZPWQOBR-MWGADRMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butylscopolamine, also known as hyoscine butylbromide, is a peripherally acting antimuscarinic and anticholinergic agent. It is primarily used to treat pain and discomfort caused by abdominal cramps, menstrual cramps, and other spasmodic activity in the digestive system. It is also effective at preventing bladder spasms . This compound is listed on the World Health Organization’s Model List of Essential Medicines, highlighting its importance in basic health systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of butylscopolamine involves the reaction of scopolamine with n-butyl bromide under reflux conditions. This process yields scopolamine butylbromide, which is then refined to produce the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as the laboratory preparation. The process includes heating scopolamine with n-butyl bromide, followed by purification steps to ensure the final product meets pharmaceutical standards .

Mechanism of Action

Butylscopolamine exerts its effects by binding to muscarinic M3 receptors in the gastrointestinal tract. This binding prevents acetylcholine from activating these receptors, which would otherwise result in the contraction of smooth muscle. By inhibiting these contractions, this compound reduces spasms and the associated pain during abdominal cramping .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its peripheral action, meaning it does not cross the blood-brain barrier and thus does not have central nervous system effects. This makes it particularly useful for treating peripheral spasmodic conditions without causing sedation or other central side effects .

Properties

Molecular Formula

C21H30NO4+

Molecular Weight

360.5 g/mol

IUPAC Name

[(1R,2R,4S,5S)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C21H30NO4/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14/h5-9,15-20,23H,3-4,10-13H2,1-2H3/q+1/t15?,16-,17-,18+,19-,20+,22?/m1/s1

InChI Key

YBCNXCRZPWQOBR-MWGADRMYSA-N

Isomeric SMILES

CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C

SMILES

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C

Canonical SMILES

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C

7182-53-8

solubility

In water, 908 mg/L at 25 °C (est)

synonyms

Bromide, Butylscopolammonium
Bromide, N-Butylscopolammonium
Buscapine
Buscolysin
Buscopan
Butylscopolamine
Butylscopolammonium Bromide
Hyoscinbutylbromide
Hyoscine N Butylbromide
Hyoscine N-Butylbromide
N Butylscopolammonium Bromide
N-Butylbromide, Hyoscine
N-Butylscopolammonium Bromide
Scopolaminebutylbromide
Scopolan

vapor_pressure

9.53X10-16 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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